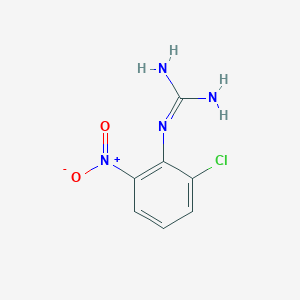
1-(2-Chloro-6-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, is characterized by the presence of a chloro and nitro group on the phenyl ring, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-nitroaniline with a guanidylating agent. The reaction typically proceeds under mild conditions and can be carried out in a one-pot synthesis . The use of isocyanides and amines in the presence of N-chlorophthalimide has been reported to provide efficient access to guanidines .
Industrial Production Methods
Industrial production of guanidines often involves the use of thioureas or carbodiimides as starting materials. These methods can be scaled up to produce large quantities of the compound. The use of metal-catalyzed reactions, such as those involving copper or palladium, can also be employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1-(2-Chloro-6-nitrophenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction can be carried out in the presence of a base.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Substitution: Derivatives with different substituents replacing the chloro group.
Reduction: Formation of 1-(2-Amino-6-nitrophenyl)guanidine.
Oxidation: Formation of oxidized derivatives depending on the oxidizing agent used.
科学的研究の応用
1-(2-Chloro-6-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups can influence its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with its targets, leading to inhibition or activation of biological pathways .
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-4-nitrophenyl)guanidine
- 1-(2-Bromo-6-nitrophenyl)guanidine
- 1-(2-Chloro-6-aminophenyl)guanidine
Uniqueness
1-(2-Chloro-6-nitrophenyl)guanidine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C7H7ClN4O2 |
|---|---|
分子量 |
214.61 g/mol |
IUPAC名 |
2-(2-chloro-6-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7ClN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11) |
InChIキー |
HZMDECONRWIUNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


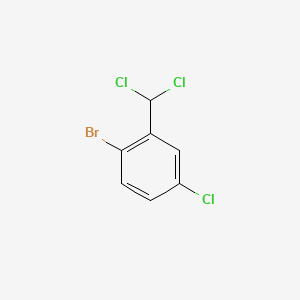
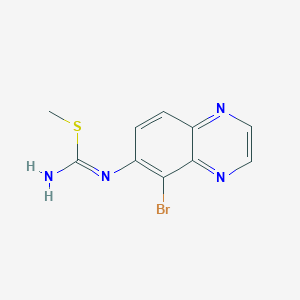
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
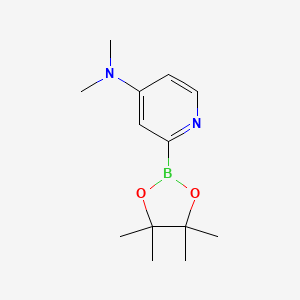
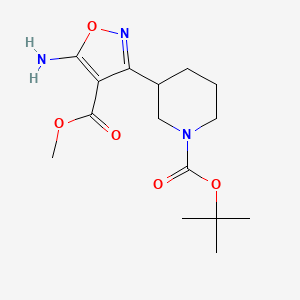
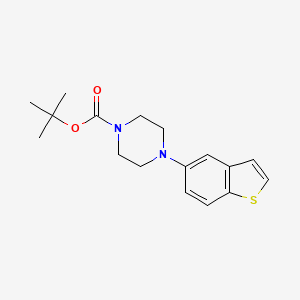
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
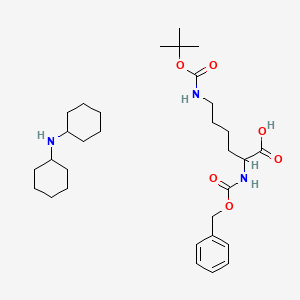

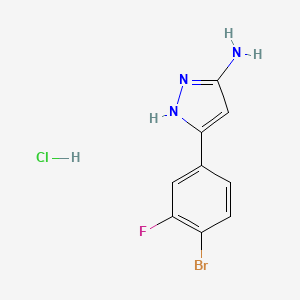
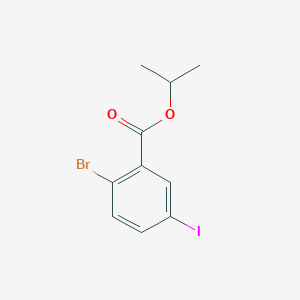
![2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13694633.png)
![2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13694642.png)

